2-Methylpropanethioamide
Overview
Description
2-Methylpropanethioamide is an organic compound with the molecular formula C₄H₉NS. It is a thioamide derivative of isobutyramide, where the oxygen atom in the amide group is replaced by a sulfur atom. This substitution imparts unique chemical properties to thioisobutyramide, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropanethioamide can be synthesized through several methods. One common approach involves the reaction of isobutyronitrile with hydrogen sulfide in the presence of a catalyst such as isopropylamine. This reaction typically occurs in a polar solvent like dimethylformamide . Another method involves the thiation of isobutyramide using reagents like phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods: In industrial settings, the production of thioisobutyramide often follows similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropanethioamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
2-Methylpropanethioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thioisobutyramide involves its interaction with various molecular targets. The sulfur atom in the thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. 2-Methylpropanethioamide can inhibit enzymes by binding to their active sites or modulate protein function by altering their conformation .
Comparison with Similar Compounds
Thioacetamide: Another thioamide with a simpler structure, often used as a reagent in organic synthesis.
Thioformamide: A smaller thioamide with distinct chemical properties.
Uniqueness: 2-Methylpropanethioamide is unique due to its branched structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties
Biological Activity
2-Methylpropanethioamide, also known as isopropylthioamide, is a sulfur-containing organic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as:
This compound can be synthesized through various methods, including the reaction of bromomalonaldehyde with this compound to yield 2-isopropylthiazole-5-carbaldehyde, which is then further processed into various derivatives .
Antimicrobial Properties
Research indicates that thiazole derivatives, including those derived from this compound, exhibit significant antimicrobial activity. A study evaluated the antimicrobial efficacy of several thiazole compounds against various bacterial strains. The results indicated that compounds with longer alkyl chains derived from this compound demonstrated improved potency against strains such as Pseudomonas aeruginosa and Escherichia coli .
Compound | Bacterial Strain | IC50 (nM) |
---|---|---|
This compound Derivative A | PAO1-L | 244 |
This compound Derivative B | PA14 | 313 |
This compound Derivative C | E. coli | 397 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in bacterial metabolism. For instance, studies have shown that thiazole derivatives can inhibit glucosamine-6-phosphate synthase, a critical enzyme for bacterial cell wall synthesis. This inhibition disrupts the bacterial growth and viability, demonstrating the potential of these compounds as antimicrobial agents .
Case Studies
- Inhibition of Pseudomonas aeruginosa : A case study highlighted the use of a derivative of this compound in inhibiting Pseudomonas aeruginosa biofilm formation. The compound exhibited a dose-dependent response, significantly reducing biofilm biomass at concentrations above 50 µM .
- Antiviral Activity : Another study explored the antiviral properties of thiazole derivatives related to this compound against SARS-CoV-2. The findings suggested that these compounds could inhibit viral replication by targeting specific proteases essential for viral lifecycle .
Pharmacological Evaluation
Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of thiazole derivatives derived from this compound. These studies typically involve:
- Toxicity Assessment : Evaluating cytotoxicity in mammalian cell lines.
- Bioavailability Studies : Measuring oral bioavailability and metabolic stability in animal models.
The results indicate that while some derivatives show promising antimicrobial activity, their safety profiles must be thoroughly investigated before clinical application.
Properties
IUPAC Name |
2-methylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLRBQYESMUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447922 | |
Record name | 2-methylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-65-6 | |
Record name | 2-methylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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